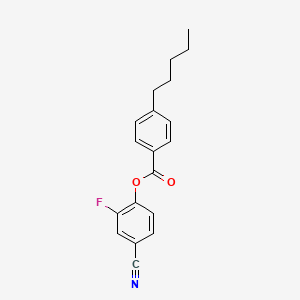

4-Cyano-2-fluorophenyl 4-pentylbenzoate

Description

4-Cyano-2-fluorophenyl 4-pentylbenzoate is a benzoate ester derivative featuring a 4-cyano-2-fluorophenyl group linked to a 4-pentylbenzoate moiety. Its structure combines electron-withdrawing groups (cyano and fluorine) with a flexible alkyl chain, which may influence thermal stability, mesophase behavior, and reactivity.

Properties

CAS No. |

86831-22-3 |

|---|---|

Molecular Formula |

C19H18FNO2 |

Molecular Weight |

311.3 g/mol |

IUPAC Name |

(4-cyano-2-fluorophenyl) 4-pentylbenzoate |

InChI |

InChI=1S/C19H18FNO2/c1-2-3-4-5-14-6-9-16(10-7-14)19(22)23-18-11-8-15(13-21)12-17(18)20/h6-12H,2-5H2,1H3 |

InChI Key |

UGXRBRMNQSQXDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C#N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyano-2-fluorophenyl 4-pentylbenzoate typically involves the esterification of 4-cyano-2-fluorobenzoic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyano-2-fluorophenyl 4-pentylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functional derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-2-fluorophenyl 4-pentylbenzoate has several scientific research applications:

Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluorophenyl 4-pentylbenzoate in liquid crystal applications involves its ability to form ordered phases due to intermolecular interactions. The cyano and fluorine substituents influence the dielectric properties and phase behavior of the compound, making it suitable for use in liquid crystal displays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomers

- 4-Cyano-3-fluorophenyl 4-pentylbenzoate (CAS 86786-89-2): This positional isomer differs in the fluorine substituent position (3 vs. 2). Such variations can significantly alter dipole moments and intermolecular interactions, impacting melting points and solubility.

Alkyl Chain Modifications

- 4-Pentylphenyl 4-pentylbenzoate (CAS 74305-48-9): Lacking the cyano and fluorine groups, this compound serves as a baseline for assessing the electronic effects of electron-withdrawing substituents. Its simpler structure likely results in higher thermal stability but lower polarity, making it less suitable for applications requiring tunable electronic properties .

- 4-n-Octyloxyphenyl 4-Pentylbenzoate (TCI P0898):

The octyloxy group introduces additional flexibility and hydrophobicity. Compared to the pentyl chain in the target compound, the longer alkyl chain may lower melting points and enhance liquid crystalline behavior, as seen in analogous mesogens .

Functional Group Replacements

- 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate: Replacing the benzoate with a sulfonate group increases hydrophilicity and reactivity. This compound exhibits herbicidal activity, suggesting that the target benzoate derivative could be modified for agricultural applications by altering the ester group .

- 4-Cyano-2-fluorobenzeneboronic acid: The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the ester-based target compound. This highlights the trade-off between stability (benzoate) and reactivity (boronic acid) in synthetic applications .

Physicochemical Properties

Spectral Data Comparison

- 1H-NMR Shifts: Target compound (hypothetical): Aromatic protons near δ 7.5–8.0 ppm (similar to compound 22: δ 7.93, 7.56–7.51 ppm) . 4-Cyano-3-fluorophenyl analog: Expected upfield shifts due to altered electronic effects.

- Mass Spectrometry :

HRMS-TOF data for related compounds (e.g., m/z 467.1613 for compound 22) confirm molecular integrity, with deviations <0.02% in calculated vs. observed values .

Thermal and Solubility Properties

- The 4-pentyl chain likely enhances solubility in non-polar solvents (e.g., hexanes) compared to shorter-chain analogs.

- Fluorine and cyano groups may elevate melting points relative to non-polar analogs like 4-Pentylphenyl 4-pentylbenzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.